Cynapanoside A
Description
Structure
3D Structure
Properties
CAS No. |
109972-32-9 |
|---|---|
Molecular Formula |
C28H40O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(4S,5R,8S,12S,13S,16S,19R,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-25(30)20(32-4)11-22(35-14)36-17-7-8-27(2)16(9-17)10-19(29)23-18(27)6-5-15-12-33-28(3)24(15)21(13-34-28)37-26(23)31/h10,12,14,17-25,29-30H,5-9,11,13H2,1-4H3/t14-,17+,18+,19+,20-,21-,22+,23+,24-,25-,27+,28+/m1/s1 |
InChI Key |
RZJAWQPCJQGGPS-HZXVBAKSSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4[C@H](C=C3C2)O)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O |
Synonyms |
cynapanoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues from Cynanchum paniculatum
The plant produces several C21 steroidal glycosides with varying bioactivities. Key comparisons include:
Table 1: Comparison of Cynapanoside A with Analogues from C. paniculatum
Key Observations:
- Anti-TMV Activity: this compound outperforms Paniculatumoside H and Cynatratoside A, suggesting glycosylation patterns and steroidal backbone modifications are critical for antiviral efficacy .
- Diverse Therapeutic Targets: While this compound and Cynapanoside C share structural similarities, their bioactivities diverge. This compound targets metabolic and viral pathways, whereas Cynapanoside C modulates neurotoxicity-related pathways (e.g., acetylcholine receptors) .
Comparison with Analogues from Other Species
C21 steroidal glycosides from related species also exhibit overlapping and distinct properties:
Table 2: Cross-Species Comparison of C21 Steroidal Glycosides
Key Observations:
- Mechanistic Divergence: Glaucogenin C and this compound both exhibit anti-inflammatory effects but differ in primary targets (e.g., TRIM31 vs. NF-κB pathways) .
- Species-Specific Bioactivity : Sarcostin and Tomentolide A highlight how ecological adaptations of Cynanchum species drive functional specialization in their secondary metabolites.
Q & A
Q. How can researchers standardize protocols for this compound studies to enhance cross-institutional collaboration?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata : Document extraction solvents, LC-MS parameters, and cell culture conditions using ISA-Tab format.
- Reference Standards : Use certified this compound (≥98% purity) from accredited suppliers (e.g., NIST/Phytolab).
Publish negative results to reduce publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
